molecular formula C11H22O5Si B1632014 Methacryloxymethyltriethoxysilane CAS No. 5577-72-0

Methacryloxymethyltriethoxysilane

Cat. No. B1632014
CAS RN: 5577-72-0
M. Wt: 262.37 g/mol
InChI Key: UZIAQVMNAXPCJQ-UHFFFAOYSA-N
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Description

Methacryloxymethyltriethoxysilane is a type of organofunctional silane that is used in various chemical reactions . It is a methacrylate-modified silane, which means it contains a methacrylate group attached to a silane group .


Synthesis Analysis

Methacryloxymethyltriethoxysilane can be synthesized by nucleophilic substitution reactions starting from chloromethylalkoxysilanes under phase transfer catalysis conditions . The sol-gel reactions of methacryloxymethyltriethoxysilane were followed by using two independent time-resolved spectroscopic methods, IR ATR and NMR, with the aim to optimize their pre-hydrolysis times and consequently their use as precursors for hybrid materials .


Molecular Structure Analysis

The molecular formula of Methacryloxymethyltriethoxysilane is C11H22O5Si . Its average mass is 262.375 Da and its monoisotopic mass is 262.123657 Da .


Chemical Reactions Analysis

The hydrolysis of methacryloxymethyltriethoxysilane is very fast, while condensation proceeds gradually and is not completely finished within 5 hours . This high reactivity is due to intramolecular interactions .


Physical And Chemical Properties Analysis

Methacryloxymethyltriethoxysilane has a density of 1.0±0.1 g/cm3, a boiling point of 255.3±23.0 °C at 760 mmHg, and a flash point of 90.0±18.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Hydrolysis and Condensation Reactions

Methacryloxymethyltriethoxysilane (MAMTES) has been studied for its sol-gel reactions. Lavrenčič Štangar et al. (2009) investigated its hydrolysis and condensation as a precursor for hybrid materials. The study found that while hydrolysis of MAMTES is very fast, condensation proceeds gradually, not completely finishing within 5 hours (Lavrenčič Štangar et al., 2009).

Biomedical Applications: GelMA Hydrogels

Gelatin methacryloyl (GelMA) hydrogels, related to methacrylate-modified silanes, are used in biomedical applications due to their biological properties and physical characteristics. Yue et al. (2015) noted that GelMA hydrogels resemble the native extracellular matrix, supporting cell proliferation in scaffolds. These hydrogels can be crosslinked through light irradiation and microfabricated for controlled architectures, useful in tissue engineering and other biomedical applications (Yue et al., 2015).

Dental Applications

MAMTES and related compounds have applications in dentistry. Song et al. (2016) developed a methacrylate-based dental adhesive system, showing its effective use in creating stronger bonds in the oral environment with enhanced mechanical properties (Song et al., 2016).

Tissue Engineering: Crosslinked Gelatin Hydrogels

Li et al. (2017) focused on improving the mechanical properties and degradation resistance of GelMA hydrogels for tissue engineering. Their method increased crosslinking density, enhancing the hydrogels' suitability for long-term implantation (Li et al., 2017).

Organic/Inorganic Nanocomposites

MAMTES and similar compounds are used to create nanocomposites. Ji et al. (2003) reported on using modified mesoporous silica particles with methacrylate ligands to form nanocomposites with improved thermal and mechanical properties (Ji et al., 2003).

Safety And Hazards

Methacryloxymethyltriethoxysilane can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

triethoxysilylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5Si/c1-6-14-17(15-7-2,16-8-3)9-13-11(12)10(4)5/h4,6-9H2,1-3,5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIAQVMNAXPCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C(=C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075399
Record name 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester
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Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloxymethyltriethoxysilane

CAS RN

5577-72-0
Record name Methacryloyloxymethyltriethoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester
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Record name 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester
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Record name 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethoxysilyl)methyl Methacrylate (stabilized with MEHQ)
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Synthesis routes and methods

Procedure details

Using a method analogous to Example 1, 212.7 g (1 mol) of chloromethyltriethoxysilane are reacted in the presence of 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g of phenothiazine with 130.4 g (1.05 mol) of potassium methacrylate at 90° C. The reaction is complete 4 hours after all the potassium methacrylate has been introduced. Work-up gives 250.0 g (95%) of methacryloxymethyltriethoxysilane having a purity of 99.0%.
Quantity
212.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130.4 g
Type
reactant
Reaction Step Three
Quantity
6.1 g
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
U Lavrencic Stangar, A Sassi, A Venzo, A Zattin… - Journal of sol-gel …, 2009 - Springer
The sol–gel reactions of the two methacrylate-modified silanes methacryloxymethyltriethoxysilane (MAMTES) and methacryloxypropyltrimethoxysilane (MAPTMS) were followed by …
Number of citations: 17 link.springer.com
C Chomette, E Duguet, S Mornet, E Yammine… - Faraday …, 2016 - pubs.rsc.org
We synthesize robust clusters of gold satellites positioned with tetrahedral symmetry on the surface of a patchy silica core by adsorption and growth of gold on the patches. First we …
Number of citations: 17 pubs.rsc.org
S Reculusa, C Mingotaud, E Bourgeat-Lami… - Nano …, 2004 - ACS Publications
… The functionalization of the silica beads was carried out by adding methacryloxypropyltrimethoxysilane (MPS) or methacryloxymethyltriethoxysilane (MMS) (Figure 1) …
Number of citations: 225 pubs.acs.org
D Nguyen, E Duguet, E Bourgeat-Lami, S Ravaine - Langmuir, 2010 - ACS Publications
… were synthesized through dispersion polymerization by using poly(N-vinylpyrrolidone) as stabilizer, in the presence of silica particles coated with methacryloxymethyltriethoxysilane. …
Number of citations: 40 pubs.acs.org
Z Altıntaş, E Çakmakçı, MV Kahraman… - Journal of sol-gel …, 2011 - Springer
… Briefly 0.6130 g (0.01 mol) boric acid and 2.922 g (0.01 mol) methacryloxymethyltriethoxysilane (MEMO) were charged into a flame-dried one-necked round-bottom flask equipped with …
Number of citations: 20 link.springer.com
A Désert, J Morele, JC Taveau, O Lambert, M Lansalot… - Nanoscale, 2016 - pubs.rsc.org
… to a seeded-growth emulsion polymerization of styrene in the presence of size-monodisperse silica particles previously surface-modified with methacryloxymethyltriethoxysilane. Tuning …
Number of citations: 36 pubs.rsc.org
L Armelao, S Gross, K Müller, G Pace… - Chemistry of …, 2006 - ACS Publications
The structural and compositional evolution of inorganic−organic silica-based hybrid materials and their conversion to mixed oxides, consisting of host silica with variable amounts of …
Number of citations: 54 pubs.acs.org
S Gross, K Müller - Journal of sol-gel science and technology, 2011 - Springer
The present contribution reports on our results concerning the synthesis of different binary and ternary oxide systems by using hybrid materials as “composite” precursors. In the last …
Number of citations: 28 link.springer.com
L Wei, N Hu, Y Zhang - Materials, 2010 - mdpi.com
Polymer nanocomposites show unique properties combining the advantages of the inorganic nanofillers and the organic polymers. The mesoporous silica nanofillers have received …
Number of citations: 200 www.mdpi.com
A Perro, S Reculusa, E Bourgeat-Lami… - MRS Online …, 2005 - Springer
One area of particular effort recently is the use of colloidal particles as precursors in engineering new materials. Nevertheless, these particles are nearly always spheres. This places …
Number of citations: 4 link.springer.com

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